molecular formula C9H11N5O B2527402 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856098-52-6

1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2527402
CAS No.: 1856098-52-6
M. Wt: 205.221
InChI Key: MBFUXIWSWSNKCA-UHFFFAOYSA-N
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Description

1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1 and a pyrazol-1-ylcarbonyl group at position 5, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazone dianions with diethyl oxalate . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like n-butyllithium. The reaction mixture is then quenched with an acid, such as p-toluenesulfonic acid, to yield the desired pyrazole derivative .

Chemical Reactions Analysis

1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-2-13-7(6-8(10)12-13)9(15)14-5-3-4-11-14/h3-6H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFUXIWSWSNKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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